Porphyran

Carbohydrate-binding module Molecular recognition Polysaccharide specificity

Porphyran (CAS 11016-36-7) is a linear sulfated galactan extracted from the cell walls of red algae of the genus Porphyra (Pyropia), particularly Porphyra yezoensis and Porphyra haitanensis. Its backbone consists of alternating 1,4-linked α-L-galactopyranose-6-sulfate (L6S) and 1,3-linked β-D-galactopyranose (G) units, with approximately 30% of the structure comprising agarose repeating units (1,3-linked β-D-galactopyranose followed by 1,4-linked 3,6-anhydro-α-L-galactopyranose).

Molecular Formula C19H26N2O5
Molecular Weight 0
CAS No. 11016-36-7
Cat. No. B1173511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePorphyran
CAS11016-36-7
Synonymsporphyran
Molecular FormulaC19H26N2O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Porphyran (CAS 11016-36-7): Sulfated Galactan Procurement Guide for Biomedical and Biomaterials Research


Porphyran (CAS 11016-36-7) is a linear sulfated galactan extracted from the cell walls of red algae of the genus Porphyra (Pyropia), particularly Porphyra yezoensis and Porphyra haitanensis [1]. Its backbone consists of alternating 1,4-linked α-L-galactopyranose-6-sulfate (L6S) and 1,3-linked β-D-galactopyranose (G) units, with approximately 30% of the structure comprising agarose repeating units (1,3-linked β-D-galactopyranose followed by 1,4-linked 3,6-anhydro-α-L-galactopyranose) [2]. Unlike the gelling polysaccharides agarose and carrageenan, porphyran is not utilized as a texturizing ingredient; instead, its value lies in its diverse bioactivities—including immunomodulation, antioxidation, lipid-lowering, and pro-angiogenic effects—making it a distinct entity for pharmaceutical and functional biomaterial development [3].

Why Porphyran Cannot Be Replaced by Agarose, Carrageenan, or Fucoidan in Research Applications


Porphyran occupies a unique structural and functional niche among marine sulfated polysaccharides. Although it shares a galactan backbone with agarose and carrageenan, its specific pattern of 6-O-sulfation on L-galactose and 6-O-methylation on D-galactose [1] creates a distinct molecular recognition landscape. Carbohydrate-binding module (CBM) specificity profiling demonstrates that proteins such as FvCBM99 bind porphyran with high affinity while ignoring κ-carrageenan, ι-carrageenan, and sulfated fucan entirely [2]. Furthermore, porphyran's bioactivity is exquisitely dependent on molecular weight and sulfate content—parameters that vary dramatically with extraction method and algal source—meaning that even different porphyran preparations are not interchangeable [3]. Generic substitution with agarose or carrageenan therefore fails at the levels of both molecular recognition and pharmacological function.

Quantitative Differentiation Evidence for Porphyran Against Closest Analogs and Alternatives


CBM FvCBM99 Binding: Porphyran vs. Agarose, κ-Carrageenan, ι-Carrageenan, and Sulfated Fucan

The carbohydrate-binding module FvCBM99 displays high-affinity binding to porphyran, with an affinity constant of 1.9 × 10⁻⁴ M for porphyran tetrasaccharide, while exhibiting only weak affinity for agarose and no detectable binding to κ-carrageenan, ι-carrageenan, alginate, sulfated fucan, chondroitin sulfate A, hyaluronic acid, or pectin [1]. In quantitative binding assays, the binding intensity to porphyran was set as 100 (reference), and the normalized values for all other tested polysaccharides were negligible [2]. This establishes porphyran as a structurally distinct entity that cannot be mimicked by other red algal galactans or brown algal fucans in applications requiring specific molecular recognition.

Carbohydrate-binding module Molecular recognition Polysaccharide specificity

NO Inhibition in LPS-Stimulated RAW264.7 Macrophages: dc-Porphyran vs. n-Porphyran

Porphyran prepared from discolored nori (dc-porphyran) completely inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, whereas porphyran from normal nori (n-porphyran) showed no inhibitory activity at all [1]. The key differentiating factor was molecular weight: dc-porphyran had a much lower mean molecular mass than n-porphyran. Acid hydrolysis of n-porphyran restored the NO inhibitory activity, confirming that molecular size is the critical determinant of bioactivity [2]. In a separate study, porphyran at 500 µg/mL achieved complete suppression of NO production and inducible nitric oxide synthase (iNOS) expression in LPS-treated RAW264.7 cells via blockade of NF-κB activation [3].

Anti-inflammatory Macrophage Nitric oxide

Antifungal Activity: Porphyran vs. Chitosan

In a comparative study of sulfated polysaccharides from Porphyra vietnamensis, alkali-modified porphyran (low molecular weight, high sulfate content) demonstrated improved physico-chemical and antifungal properties compared to chitosan (CS), without any detectable toxicological effects [1]. The low-tide (LT) porphyran sample exhibited higher antifungal activity than both the high-tide (HT) porphyran sample and the chitosan comparator [2]. This positions porphyran as a potential alternative to chitosan in antifungal biomaterial applications, with the added advantage of being a sulfated polysaccharide with distinct immunomodulatory properties.

Antifungal Biopolymer Chitosan alternative

Antioxidant Activity: Sulfate Content–Activity Correlation in Porphyran Fractions

Three porphyran fractions (F1, F2, F3) isolated from Porphyra haitanensis displayed a positive correlation between sulfate content and superoxide radical scavenging activity. The sulfate contents were 17.4% (F1), 20.5% (F2), and 33.5% (F3), with F3 exhibiting the strongest superoxide radical scavenging effect, while F2 showed the strongest hydroxyl radical and lipid peroxide inhibition [1]. This intra-class gradient demonstrates that not all porphyran preparations are equivalent; higher sulfate content directly translates to enhanced antioxidant potency. Similar findings were reported for porphyran from Pyropia dentata, where alkaline-extracted porphyran (Alk.E-PDP) achieved 81% DPPH radical scavenging at 15 mg/mL—approximately two-fold higher than extracts obtained by other methods [2].

Antioxidant Superoxide radical Structure-activity relationship

Lipid-Lowering Efficacy: Porphyran Reduces Triglyceride Content in HepG2 Cells and Apolipoprotein B100 Secretion

Purified Pyropia yezoensis porphyran (PPYP) significantly reduced triglyceride content in palmitic acid (PA)-induced HepG2 cells, with the effect mediated through downregulation of lipogenic gene expression and upregulation of fatty acid β-oxidation [1]. In an independent study, porphyran supplementation significantly decreased apolipoprotein B100 (apoB100) secretion from HepG2 cells, with the reduction partly attributed to suppressed cellular lipid synthesis [2]. While many sulfated polysaccharides (e.g., fucoidan) exhibit lipid-lowering properties, porphyran's dual action on apoB100 secretion and triglyceride synthesis via coordinated gene regulation distinguishes its mechanism from polysaccharides that act primarily through bile acid sequestration or gut microbiota modulation.

Hypolipidemic HepG2 Triglyceride

Pro-Angiogenic Activity: Porphyran Promotes HUVEC Tube Formation via JNK/MAPK and VEGF Pathways

Porphyran isolated from Porphyra yezoensis (sulfate content 20.78% ± 3.31%, apparent MW 39.81 kDa) demonstrated dose-dependent pro-angiogenic activity in human umbilical vein endothelial cells (HUVECs). At 0–200 µg/mL, porphyran promoted cell proliferation, adhesion, migration, and vascular network formation without cytotoxicity [1]. Mechanistically, porphyran downregulated E-Cadherin and upregulated N-Cadherin expression through the JNK/MAPK and VEGF receptor signaling pathways [2]. This pro-angiogenic profile contrasts sharply with fucoidan and carrageenan, which are predominantly reported to exhibit anti-angiogenic or anti-metastatic effects [3]. Porphyran thus occupies a unique position as a pro-angiogenic sulfated polysaccharide, relevant for wound healing and tissue engineering applications.

Angiogenesis HUVEC Wound healing

High-Value Application Scenarios for Porphyran (CAS 11016-36-7) Based on Quantitative Differentiation Evidence


Glycoengineering and Enzymatic Tool Development Requiring Porphyran-Specific Recognition

Porphyran's unique CBM binding profile—FvCBM99 binds porphyran with 1.9 × 10⁻⁴ M affinity while ignoring all other tested marine polysaccharides [1]—makes it the essential substrate for developing porphyranases, β-porphyranases, and porphyran-specific biosensors. Agarose, carrageenan, or fucoidan cannot substitute in these applications, as they lack the requisite molecular recognition elements. Researchers developing enzymatic degradation tools or carbohydrate-specific probes must source authenticated porphyran with documented structural integrity.

Anti-Inflammatory Drug Discovery Requiring NF-κB Pathway Inhibition in Macrophages

Porphyran completely suppresses LPS-induced NO production and iNOS expression in RAW264.7 macrophages at 500 µg/mL via NF-κB blockade [2], but only low-molecular-weight preparations (dc-porphyran, acid-hydrolyzed porphyran) are active. High-molecular-weight porphyran from normal nori is inactive [3]. For endotoxin-mediated inflammatory disease models (septic shock, inflammatory bowel disease), procurement must specify low-MW porphyran or validate activity via NO inhibition assay before use.

Antifungal Biomaterial Development as an Alternative to Chitosan

Alkali-modified, low-molecular-weight porphyran with high sulfate content exhibits superior antifungal properties compared to chitosan [4]. This positions porphyran as a candidate for antifungal wound dressings, food packaging films, or agricultural antifungal coatings. The added benefit of porphyran's immunomodulatory activity may confer dual-functionality (antifungal + immune stimulation) not achievable with chitosan alone.

Wound Healing and Tissue Engineering Exploiting Pro-Angiogenic Signaling

Porphyran (39.81 kDa, ~20% sulfate) promotes HUVEC proliferation, adhesion, migration, and tube formation through JNK/MAPK and VEGF receptor pathways [5]. In contrast, fucoidan and carrageenan are predominantly anti-angiogenic [6]. For wound dressings, tissue scaffolds, or ischemic tissue repair, porphyran is the preferred sulfated polysaccharide; procurement must verify molecular weight (~40 kDa) and sulfate content (~20%) to ensure pro-angiogenic bioactivity.

Quote Request

Request a Quote for Porphyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.